(1R)-1-(1-methylcyclopropyl)ethan-1-ol
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Overview
Description
(1R)-1-(1-methylcyclopropyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to the ethan-1-ol backbone, with a specific stereochemistry denoted by the (1R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-methylcyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-(1-methylcyclopropyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-methylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(1-methylcyclopropyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (1R)-1-(1-methylcyclopropyl)ethane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: (1R)-1-(1-methylcyclopropyl)ethanone.
Reduction: (1R)-1-(1-methylcyclopropyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1R)-1-(1-methylcyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(1-methylcyclopropyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary based on the context of its use, such as in drug development or as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(1-methylcyclopropyl)ethanone
- (1R)-1-(1-methylcyclopropyl)ethane
- (1R)-1-(1-methylcyclopropyl)ethan-1-amine
Uniqueness
(1R)-1-(1-methylcyclopropyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of chiral molecules and as a precursor in pharmaceutical development.
Properties
CAS No. |
1568086-61-2 |
---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.2 |
Purity |
95 |
Origin of Product |
United States |
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